molecular formula C8H15N3O B8787763 4-(azetidin-3-yl)-1-methylpiperazin-2-one

4-(azetidin-3-yl)-1-methylpiperazin-2-one

Cat. No.: B8787763
M. Wt: 169.22 g/mol
InChI Key: JUVHXMNFPMUCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azetidin-3-yl)-1-methylpiperazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring fused with a piperazine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yl)-1-methylpiperazin-2-one typically involves the reaction of azetidine derivatives with piperazine derivatives under specific conditions. One common method involves the use of sodium hydride and benzyl 3-oxopiperazine-1-carboxylate, followed by methylation with methyl iodide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yl)-1-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperazine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the azetidine or piperazine rings.

Scientific Research Applications

4-(azetidin-3-yl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to inhibit human leukocyte elastase, which plays a role in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride
  • N-methylpiperazinyl derivatives of bicyclic antiprotozoal compounds
  • Novel azetidinone analogues

Uniqueness

This compound stands out due to its unique combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(azetidin-3-yl)-1-methylpiperazin-2-one

InChI

InChI=1S/C8H15N3O/c1-10-2-3-11(6-8(10)12)7-4-9-5-7/h7,9H,2-6H2,1H3

InChI Key

JUVHXMNFPMUCMM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2CNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-methyl-3-oxopiperazin-1-yl)azetidine-1-carboxylic acid tert-butyl ester (211 mg, 0.78 mmol) and TFA (2 mL) in DCM (4 mL) was stirred at room temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH affording 4-Azetidin-3-yl-1-methylpiperazin-2-one as a white solid (125 mg, 95%). 1H NMR (CDCl3, 300 MHz): δ 3.63 (m, 4H); 3.37-3.27 (m, 3H); 3.03 (s, 2H); 2.96 (s, 3H); 2.58 (t, J=5.6 Hz, 2H); 2.13-1.97 (m, 1H).
Name
3-(4-methyl-3-oxopiperazin-1-yl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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